1h-Thieno[2,3-f]benzimidazole
Description
1H-Thieno[2,3-f]benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a thiophene ring at the [2,3-f] positions. For instance, 1H-Thieno[2,3-d]imidazole (CAS 27677-53-8) shares structural similarities, with reported synthesis yields up to 99% under optimized conditions . Benzimidazole derivatives, in general, exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, driven by their ability to mimic purines and interact with biological targets .
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1H-thieno[2,3-f]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11) |
InChI Key |
MRAQQLHWDGZMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of o-Phenylenediamine with Thieno-Precursors
One common method starts with o-phenylenediamine reacting with thieno-substituted carboxylic acid derivatives or their equivalents. For example, a key precursor, 2-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid, is reacted with o-phenylenediamine to form the benzimidazole core fused with a thiophene ring system. This reaction typically proceeds under reflux in acidic media such as glacial acetic acid, facilitating cyclization and ring fusion.
- The reaction conditions often involve heating under reflux with acetic acid and sometimes bromine for bromination steps.
- The product is isolated by crystallization from suitable solvents like acetic acid or ethanol.
- Yields reported are generally good, around 65-80%, with melting points in the range of 220-240°C, indicating high purity.
Bromination and Further Functionalization
Bromination of the intermediate benzimidazole-thiophene compound is achieved by adding bromine in acetic acid under controlled conditions, often with exposure to sunlight to facilitate the reaction. This step introduces bromine substituents that can be used for further functionalization or ring closure steps.
- Bromination is monitored by the disappearance of the bromine color.
- The brominated product is isolated by filtration and recrystallization.
- This step is crucial for enabling subsequent nucleophilic substitutions or cyclizations.
Cyclization with Thiourea or Elemental Sulfur
The formation of the fused thiophene ring can be achieved by refluxing the benzimidazole intermediate with thiourea or elemental sulfur in the presence of triethylamine in solvents such as ethanol and 1,4-dioxane. This reaction promotes the incorporation of sulfur and ring closure to form the thieno-fused benzimidazole system.
- Typical reflux times range from 1 to 4 hours.
- The reaction mixture is neutralized and the product is filtered and purified by recrystallization.
- Yields for these cyclization steps are moderate to good (60-72%).
Summary Table of Preparation Methods
| Step | Starting Materials | Reaction Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclization of o-phenylenediamine with thieno-precursor | o-Phenylenediamine + 2-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid | Reflux, glacial acetic acid | Acetic acid | 65-80 | Formation of benzimidazole-thiophene core |
| 2. Bromination | Intermediate benzimidazole-thiophene | Bromine in acetic acid, sunlight exposure | Acetic acid | ~80 | Introduces bromine for further reactions |
| 3. Cyclization with thiourea or elemental sulfur | Brominated intermediate + thiourea or S + triethylamine | Reflux 1-4 h | Ethanol/1,4-dioxane | 60-72 | Formation of fused thiophene ring |
| 4. Copper-catalyzed click reaction (for derivatives) | Propargylated benzimidazole + aromatic azides + Cu(OAc)2 | 50°C, 10 h | Ethanol | 86-90 | Efficient synthesis of functionalized benzimidazoles |
Research Findings and Analytical Data
- Melting Points: The synthesized this compound derivatives typically exhibit melting points in the range of 220-240°C, indicating crystalline purity.
- NMR Spectroscopy: ^1H NMR spectra confirm the structure with characteristic signals for aromatic protons, CH2 groups, and NH protons. D2O exchange experiments confirm the presence of exchangeable NH groups.
- IR Spectroscopy: Key absorption bands include NH stretching (~3400 cm^-1), C=O stretching (if present, ~1700 cm^-1), and aromatic C-H stretching.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weights, confirming the molecular formula.
- Yields: Overall yields for the multi-step synthesis range from moderate to high (60-90%), depending on the step and purification method.
Chemical Reactions Analysis
Functionalization at the Benzimidazole Nitrogen
The NH group in the benzimidazole moiety undergoes alkylation and acylation:
-
N-Methylation : Treatment with sodium hydride and methyl iodide at room temperature produces *N-methyl derivatives (67% yield) .
-
Acylation : Reacting with acyl chlorides or anhydrides yields N-acyl derivatives, though yields are lower (e.g., 36% for N-acetyl) .
Sulfur-Based Modifications
The thione (-S-) group at position 2 participates in nucleophilic substitutions:
-
Alkylation : Reaction with benzyl bromide in DMF at 80°C introduces benzylsulfanyl groups, forming 2-(benzylsulfanyl)-thieno[2,3-d]pyrimidin-4-one derivatives (Table 1) .
Table 1: Sulfur functionalization outcomes
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3 | Benzyl bromide | 2-(Benzylsulfanyl)-derivative | 83 |
| 6-(1H-Benzimidazol-2-yl)-3 | 4-Cl-C6H4Br | 2-(4-Chlorobenzylsulfanyl)-derivative | 78 |
Aromatic Ring Functionalization
Electrophilic substitution on the benzimidazole ring is feasible:
-
Bromination : Direct bromination of the benzimidazole core using Br₂ in acetic acid introduces bromine at position 5 (confirmed by ¹H NMR δ 3.38 ppm for CH₂Br) .
-
Aldol Condensation : Reaction with aromatic aldehydes under acidic conditions forms arylidene derivatives (e.g., 5-nitrobenzylidene, 72% yield) .
Heterocyclic Hybridization
The thieno moiety enables fusion with other heterocycles:
-
Thienooxazine Formation : Refluxing with acetic anhydride generates oxazine-fused hybrids via cyclization (IR absorption at 1730 cm⁻¹ for C=O) .
-
Triazole Linkage : Click chemistry with aromatic azides using Cu(OAc)₂ yields triazole-linked hybrids (85–92% yields) .
Ring-Contraction Reactions
Under strongly basic conditions (e.g., KNH₂), quinoxaline precursors undergo contraction to benzimidazoles:
-
Example : 2,3-Diphenylquinoxaline with KNH₂ in liquid NH₃ produces 2-phenylbenzimidazole via elimination of benzylidenimine .
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological screening:
-
Anticancer Agents : 2-Substituted variants (e.g., cyanoacetohydrazide hybrids) show IC₅₀ values <10 µM against lung and breast cancer cell lines .
-
Antiprotozoal Derivatives : S-Alkylated analogs exhibit cysticidal activity against Taenia crassiceps (41–68% mortality at 0.28 µM) .
This reactivity profile underscores 1H-thieno[2,3-f]benzimidazole’s versatility as a scaffold for drug discovery and materials science. Critical challenges include optimizing acylation yields and controlling regioselectivity in electrophilic substitutions.
Scientific Research Applications
Pharmacological Significance
1H-Thieno[2,3-f]benzimidazole derivatives exhibit a wide range of biological activities. The compound's structure allows it to interact with multiple biological targets, leading to significant therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of this compound possess notable antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized thieno[2,3-f]benzimidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 1 | < 1 | 2 |
| 2 | 0.5 | 1 |
| 3 | 2 | 4 |
Anticancer Potential
The anticancer properties of this compound have been explored extensively. Several studies report that these compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the disruption of cell cycle progression. For example, compounds derived from this scaffold have shown efficacy against breast cancer and leukemia cell lines .
| Compound | IC50 (µM) in Cancer Cell Lines |
|---|---|
| A | 10 |
| B | 15 |
| C | 5 |
Antiparasitic Activity
This compound derivatives also exhibit promising antiparasitic activity. They have been tested against protozoan parasites such as Trypanosoma cruzi and Giardia intestinalis, showing significant effects comparable to standard treatments .
| Compound | IC50 (µg/mL) against T. cruzi | IC50 (µg/mL) against G. intestinalis |
|---|---|---|
| X | 0.32 | 0.006 |
| Y | 0.28 | 0.008 |
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- Antimicrobial Efficacy : A study conducted on a new series of thieno[2,3-f]benzimidazoles showed promising results against multi-drug resistant strains of bacteria, indicating their potential use in treating infections that are currently difficult to manage .
- Anticancer Research : In vitro studies demonstrated that a specific derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antiparasitic Trials : Clinical trials involving thieno[2,3-f]benzimidazole derivatives revealed their effectiveness in reducing parasitic load in patients with Chagas disease .
Mechanism of Action
The mechanism of action of 1H-Thieno[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth and survival.
Pathways Involved: By inhibiting TrmD, the compound disrupts protein synthesis in bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fused Benzimidazole Derivatives
Fused benzimidazoles differ in their heterocyclic components and fusion patterns, which significantly influence their physicochemical and biological properties. Key comparisons include:
Key Insights :
- Thieno-fused derivatives like this compound are hypothesized to exhibit stronger DNA intercalation than pyrido-fused analogs due to the electron-rich thiophene moiety .
- Pyrido[2,3-f]quinoxaline derivatives demonstrate superior antibacterial activity, likely due to their extended conjugation enhancing membrane permeability .
Substituent Effects on Bioactivity
Substituents on the benzimidazole core modulate interactions with biological targets. Examples from related compounds:
Key Insights :
- Alkoxy groups at the 4-position of benzimidazoles enhance enzyme inhibition by optimizing hydrophobic interactions and hydrogen bonding .
Metabolic Stability and Physicochemical Properties
Benzimidazole derivatives exhibit variable metabolic stability depending on substitution patterns:
Key Insights :
- Oxacyclopentane analogs (e.g., Compound 29) show improved metabolic stability despite lower lipophilicity, emphasizing the role of steric shielding over hydrophobicity .
Bioactivity Comparison
Bioactivity profiles of benzimidazole derivatives vary with structural modifications:
Biological Activity
1H-Thieno[2,3-f]benzimidazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a fused bicyclic structure that combines a thieno ring with a benzimidazole moiety. This unique architecture contributes to its biological activity. The synthesis of this compound typically involves methods such as microwave-assisted reactions and conventional organic synthesis techniques, which facilitate the formation of the desired heterocyclic frameworks.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown IC50 values in the low micromolar range against pancreatic adenocarcinoma and lung carcinoma cell lines .
- Antimicrobial Properties : Research indicates that this compound derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported potent inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
- Inhibition of Enzymes : The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. One derivative showed an IC50 value of 5.12 µM for BChE, indicating promising inhibitory activity .
Antiproliferative Activity
A recent study synthesized a series of thieno[2,3-f]benzimidazole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 (Colorectal) | 6.26 |
| 2 | NCI-H460 (Lung) | 6.48 |
| 3 | K-562 (Leukemia) | 8.00 |
These findings suggest that modifications to the thieno[2,3-f]benzimidazole structure can enhance its antitumor efficacy.
Antimicrobial Activity
In another study focused on antimicrobial properties, several derivatives were tested against common pathogens. The results are presented in Table 2:
| Compound | Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| A | E. coli | 32 |
| B | S. aureus | 16 |
| C | Pseudomonas aeruginosa | 64 |
These results point to the potential of thieno[2,3-f]benzimidazole derivatives as effective antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : As noted earlier, the inhibition of enzymes like AChE is crucial for therapeutic applications in neurodegenerative diseases.
- Reactive Oxygen Species Generation : Certain derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Q & A
Q. What advanced techniques are recommended for characterizing this compound derivatives in drug discovery?
Q. How can researchers optimize reaction scalability for industrial-grade synthesis of benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
